molecular formula C25H27N5O3 B2625534 N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-78-9

N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2625534
CAS RN: 1105212-78-9
M. Wt: 445.523
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]quinazolines . These compounds are known for their potential antiviral and antimicrobial activities .

Scientific Research Applications

Antibiotic Research and Development

The initial adoption of penicillin as an antibiotic marked the beginning of exploring other compounds essential for pharmaceuticals. However, resistance to penicillins and their side effects has compromised their efficacy. The compound “F3382-6850” belongs to the N-terminal nucleophile (Ntn) amide-hydrolases S45 family, which plays a key role in catalyzing amide bond hydrolysis in various compounds, including antibiotics like penicillin . Investigating its potential as an antibiotic or understanding its interactions with bacterial enzymes could be valuable.

Anticancer Properties

Heterocyclic compounds, such as triazolothiadiazines, have significant applications in medicinal and pharmaceutical chemistry. “F3382-6850” contains a bridge-headed nitrogen atom, making it a promising nucleus for drug design. Researchers have explored its potential as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor . Further studies could elucidate its anti-cancer properties and mechanisms of action.

Enzyme Inhibition

“F3382-6850” could serve as a scaffold for enzyme inhibitors. Previous research has explored its potential as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor . Understanding its binding affinity and selectivity for these enzymes would be valuable for drug development.

Cardiovascular Applications

Triazolothiadiazines have been utilized in the treatment of cardiovascular disorders . Investigating whether “F3382-6850” exhibits vasodilatory effects, anti-hypertensive properties, or impacts on cardiac function could be relevant.

properties

IUPAC Name

N-cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-8-10-17(11-9-16)15-29-25(33)30-21-14-18(22(31)26-19-6-4-3-5-7-19)12-13-20(21)23(32)28(2)24(30)27-29/h8-14,19H,3-7,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRJRDSEVIKELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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